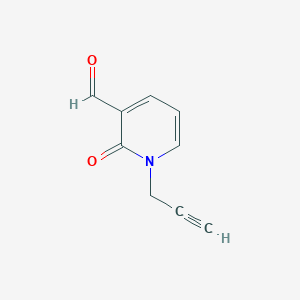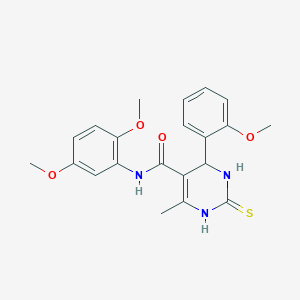![molecular formula C8H7F3N2O2 B2589060 4-(Trifluorometil)-5H,7H,8H-pirano[4,3-c]piridazin-3-ol CAS No. 2205134-29-6](/img/structure/B2589060.png)
4-(Trifluorometil)-5H,7H,8H-pirano[4,3-c]piridazin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol is a heterocyclic compound featuring a trifluoromethyl group. This compound is of interest due to its unique structural properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable target for synthetic chemists.
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol has several applications in scientific research:
Pharmaceuticals: The compound’s unique structure and stability make it a potential candidate for drug development.
Material Science: The trifluoromethyl group enhances the compound’s stability, making it useful in the development of new materials with improved properties.
Métodos De Preparación
The synthesis of 4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol can be achieved through several routes. One common method involves the annulation of pyridinium salts with trifluoroacetylated hydrazones. This reaction proceeds under mild conditions and does not require heavy metal catalysts, making it an environmentally friendly approach . The reaction typically involves the use of trifluoroacetic acid as a reagent and proceeds through the formation of an active intermediate, trifluoroacetylated hydrazone .
Análisis De Reacciones Químicas
4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to its biological effects. For example, in pharmaceuticals, the compound may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol can be compared with other similar compounds, such as:
4-(Trifluoromethyl)pyridazin-3(2H)-one: This compound also features a trifluoromethyl group and exhibits similar stability and bioavailability properties.
6-Arylpyridazinones: These compounds have been studied for their antihypertensive properties and share structural similarities with 4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol.
The uniqueness of 4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-(trifluoromethyl)-2,5,7,8-tetrahydropyrano[4,3-c]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6-4-3-15-2-1-5(4)12-13-7(6)14/h1-3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZAKRQEPTZLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C(=O)NN=C21)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B2588979.png)
![8-(ethanesulfonyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2588981.png)
![3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-[4-(methylsulfanyl)phenyl]urea](/img/structure/B2588982.png)
![2-(2-methoxyphenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2588983.png)


![2-(2H-1,3-benzodioxol-5-yl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2588988.png)





![1H-thieno[3,2-c]pyrazole-5-carboxylic acid](/img/structure/B2588997.png)
